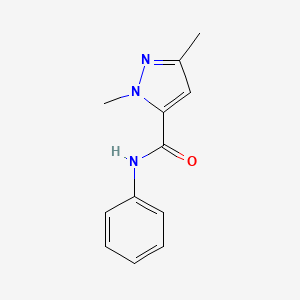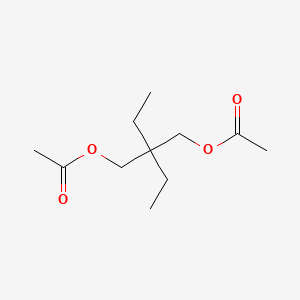
1,3-Propanediol, 2,2-diethyl-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.
Neopentyl glycol diacetate: Another similar compound with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
特性
CAS番号 |
63834-77-5 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
[2-(acetyloxymethyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |
InChIキー |
QERZBQVBUHVAFS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
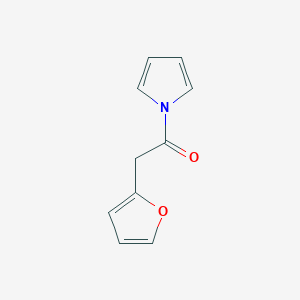


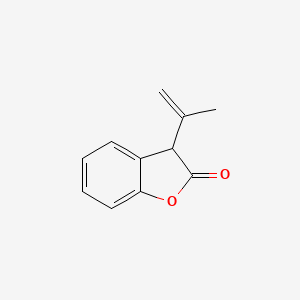
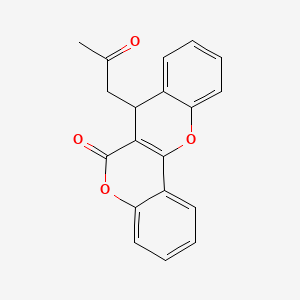
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
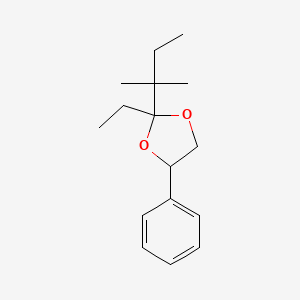
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
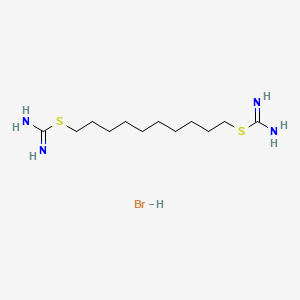
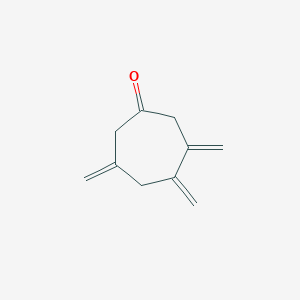
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
